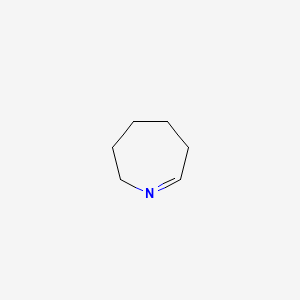

3,4,5,6-Tetrahydro-2H-azepine

Description

Historical Context and Evolution of Azepine Chemistry Research

The investigation into seven-membered nitrogen heterocycles dates back to early nomenclature where the fully saturated parent, azepane, was referred to as 'hexamethyleneimine'. e-bookshelf.de Over time, the systematic name 'hexahydroazepine' became more common, eventually leading to the current preferred IUPAC name, 'azepane'. e-bookshelf.de

A significant surge in research interest in the broader azepine family occurred in the mid-20th century. samphina.com.ng The immense commercial and societal success of tranquilizers and antidepressant drugs based on condensed azepine structures, such as benzodiazepines and dibenzazepines, beginning in the early 1960s, catalyzed the evolution of azepine chemistry into a major area of heterocyclic research. samphina.com.ng This "applied" focus brought forth a multitude of new ring systems and spurred the development of novel synthetic strategies. samphina.com.ng Much of the synthetic work has involved the ring expansion of five or six-membered precursor compounds through various thermal, photochemical, or microwave-assisted methods. researchgate.net This continued interest has solidified the importance of azepine derivatives in medicinal chemistry and organic synthesis. tandfonline.com

Structural Framework and Nomenclature Conventions within Seven-Membered Nitrogen Heterocycles

The structural foundation of the azepine family is a seven-membered ring containing one nitrogen atom. wikipedia.org The classification within this family is determined by the degree of saturation in the ring:

Azepine : The fully unsaturated, aromatic or anti-aromatic parent heterocycle (C₆H₇N). wikipedia.org

Azepane : The fully saturated (perhydrogenated) heterocycle, also known as perhydroazepine (C₆H₁₃N). wikipedia.org

Partially Saturated Azepines : These include dihydro- and tetrahydro- derivatives, specified by the location of the remaining double bond(s).

The compound 3,4,5,6-Tetrahydro-2H-azepine belongs to this third category. Its nomenclature follows systematic IUPAC conventions. The "azepine" root indicates the seven-membered nitrogen-containing ring. The prefix "tetrahydro" signifies the addition of four hydrogen atoms to the unsaturated parent, resulting in the saturation of two double bonds. The locants "3,4,5,6" specify the positions of the single bonds that were formerly double bonds, and the "2H" indicates that position 2 of the ring bears a saturating hydrogen atom and has no double bond. e-bookshelf.de The numbering of the ring atoms begins with the nitrogen atom as position 1. wikipedia.org

Significance of Perhydroazepine Scaffolds in Modern Synthetic Chemistry

Perhydroazepine (azepane) scaffolds and their partially saturated analogs are considered "privileged scaffolds" in modern drug discovery. nih.gov More than 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen heterocycles being particularly prevalent. nih.gov The structural characteristics of nitrogen-based heterocycles are highly favorable in drug discovery as they can confer improved water solubility and offer key hydrogen bonding interactions with biological targets like DNA and proteins. nih.govnih.gov

The seven-membered azepane ring's conformational flexibility allows it to present substituents in a wide array of three-dimensional arrangements, making it a valuable component for probing interactions with enzyme active sites and receptors. However, the synthesis of these medium-sized rings presents unique challenges due to unfavorable thermodynamic and kinetic characteristics, including transannular strain (cross-ring forces). sioc-journal.cn Consequently, the development of efficient synthetic methodologies, such as radical-mediated tandem cyclizations and multi-component reactions, remains an area of significant academic and industrial interest. sioc-journal.cnresearchgate.net

The utility of the azepane scaffold is demonstrated by its incorporation into a variety of pharmaceutical drugs. wikipedia.org Derivatives of tetrahydroazepines are also actively investigated for therapeutic applications, including potential treatments for neurological and inflammatory diseases. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrahydro-2H-azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHPMKYMPWMAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176673 | |

| Record name | 3,4,5,6-Tetrahydro-2H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-81-5 | |

| Record name | 3,4,5,6-Tetrahydro-2H-azepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrahydro-2H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 3,4,5,6 Tetrahydro 2h Azepine and Its Derivatives

Catalytic Strategies for Ring Closure and Formation

Catalytic methods offer efficient and selective routes to the tetrahydro-2H-azepine core, often proceeding under mild conditions with high atom economy. researchgate.net These strategies primarily involve the use of transition metals, organocatalysts, or solid acid catalysts to facilitate the crucial ring-forming step.

Transition Metal-Mediated Cyclization Approaches (e.g., Cu(I)-catalyzed, Rh(II)-catalyzed)

Transition metal catalysis has proven to be a powerful tool for the synthesis of azepine derivatives. researchgate.net Copper(I) and Rhodium(II) catalysts, in particular, have been extensively utilized in various cyclization strategies.

A notable copper(I)-catalyzed approach involves the tandem amination/cyclization of functionalized allenynes with primary and secondary amines. mdpi.comdntb.gov.ua This method provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogs. mdpi.comdntb.gov.ua The reaction proceeds by intermolecular amine addition to the allenyne, followed by an intramolecular cyclization to form the seven-membered ring. mdpi.com For instance, the reaction of an allenyne with an amine in the presence of a Cu(I) catalyst like [Cu(CH3CN)4PF6] in 1,4-dioxane (B91453) at 70°C yields the corresponding tetrahydro-1H-azepine derivatives in moderate to good yields. mdpi.com

| Amine | Allenyne | Catalyst | Product | Yield (%) |

| Aniline | Methyl 2-(buta-2,3-dien-1-yl)-2-(trifluoromethyl)acrylate | [Cu(CH3CN)4PF6] | Methyl 1-methyl-4-methylene-6-(phenylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate | 65 |

| p-Toluidine | Methyl 2-(buta-2,3-dien-1-yl)-2-(trifluoromethyl)acrylate | [Cu(CH3CN)4PF6] | Methyl 1-methyl-4-methylene-6-(p-tolylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate | 61 |

Table 1: Examples of Cu(I)-Catalyzed Synthesis of Tetrahydro-1H-azepine Derivatives. mdpi.com

Rhodium(II) catalysts are instrumental in the synthesis of fused azepine derivatives through intramolecular annulations. mdpi.comscispace.com One such method involves the Rh(II)-catalyzed reaction of dienyltriazoles, which proceeds via a sequential intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid, followed by a 1-aza-Cope rearrangement to furnish fused dihydroazepine derivatives in good to excellent yields. nih.govrsc.org This transformation is highly diastereoselective. nih.gov For example, using Rh₂(oct)₄ as a catalyst in toluene (B28343) at 80°C can effectively convert indolyl-tethered N-sulfonyl-1,2,3-triazoles into tetracyclic tetrahydro pyrrolo-[2,3-d]azepine and azepino[4,5-b]indoles. mdpi.com

Palladium-catalyzed reactions have also been employed for the synthesis of benzazepine derivatives. rsc.orgacs.org These methods include intramolecular Ullmann coupling of aryl halides and the annulation between ortho-methyl anilides or benzylamides and allenes, which involves the activation of benzylic methyl groups. rsc.orgacs.org

Organocatalytic Routes to Perhydroazepine Scaffolds

Organocatalysis has emerged as a valuable strategy for the asymmetric synthesis of complex molecules, including perhydroazepine derivatives. ub.eduresearchgate.net Although the formation of seven-membered rings can be challenging, organocatalytic aza-Michael reactions have been explored for this purpose. ub.edu

One approach utilizes a tandem process where a β-keto ester with a tethered N-tosylamino group reacts with a Michael acceptor. ub.edu While this strategy has been successful for synthesizing six-membered rings, its extension to the seven-membered azepine system is conceptually straightforward but practically more demanding due to the less favorable kinetics of 7-membered ring formation. ub.edu Nevertheless, the development of organocatalytic methods to access the perhydroazepine nucleus is of significant interest due to the prevalence of this scaffold in natural products and pharmaceuticals. ub.edu

Zeolitic and Molecular Sieve Catalysts in 3,4,5,6-Tetrahydro-2H-azepine Synthesis

Zeolites and molecular sieves serve as solid acid catalysts in various organic transformations, including the synthesis of heterocyclic compounds. academie-sciences.frjaveriana.edu.coresearchgate.net Their use in the synthesis of tetrahydro-2H-azepine derivatives offers advantages such as environmental compatibility, reusability, and operational simplicity. javeriana.edu.co

While specific examples detailing the direct synthesis of the parent this compound using zeolites are not extensively documented in the provided results, the application of zeolites in the synthesis of related nitrogen-containing heterocycles is well-established. javeriana.edu.coresearchgate.net For instance, zeolites like HY, H-ZSM, and H-MCM-21 have been used to synthesize 1,5-benzodiazepine derivatives. researchgate.net Furthermore, a small-pore silicoaluminophosphate molecular sieve, SAPO-35, has been synthesized using hexamethyleneimine, a related seven-membered ring amine, as a template, indicating the compatibility of such structures with zeolite synthesis conditions. lookchem.com The synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine has been optimized using dimethylcarbonate and ε-caprolactam, suggesting that catalytic approaches are viable for producing functionalized azepines. researchgate.net

Ring Expansion and Contraction Methodologies

Ring expansion and rearrangement reactions provide alternative and powerful pathways to the this compound ring system, starting from more readily available smaller cyclic precursors. nih.gov

From Smaller Cyclic Precursors to this compound Ring Systems

The expansion of smaller rings, such as cyclopropanes and azetidines, offers a versatile entry to the tetrahydroazepine core. csic.esrsc.org A general approach involves the ring-expansion of 2,2-dihalogenated aminocyclopropanes. rsc.org Starting from N-Boc-protected cyclic enamines, a dihalocyclopropanation reaction yields stable bicyclic cyclopropylamines. rsc.org Subsequent deprotection and reductive amination can lead to the formation of functionalized 2,3,4,7-tetrahydro-1H-azepine derivatives. rsc.org

Another strategy involves the photochemical dearomative ring-expansion of nitroarenes. manchester.ac.uk This method uses blue light to photoexcite nitroarenes in the presence of a phosphine (B1218219) reagent and a nucleophilic secondary amine. The nitro group is converted into a singlet nitrene, which undergoes N-insertion to form a 3H-azepine intermediate. Subsequent hydrogenation and hydrolysis can yield caprolactams, which are precursors to tetrahydro-2H-azepines. manchester.ac.uk

Rearrangement Pathways (e.g., 1-aza-Cope Rearrangement, Beckmann Transposition)

Sigmatropic rearrangements, particularly the 1-aza-Cope rearrangement, and classical name reactions like the Beckmann rearrangement are key methodologies for constructing the tetrahydroazepine skeleton. nih.govnottingham.ac.ukchemrxiv.org

The 1-aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of nitrogen-substituted 1,5-hexadienes. wikipedia.orgtcichemicals.com It is often part of a tandem reaction sequence. scispace.comnih.govrsc.org As mentioned in section 2.1.1, a Rh(II)-catalyzed process can generate a transient 1-imino-2-vinylcyclopropane intermediate which rapidly undergoes a 1-aza-Cope rearrangement to form fused 2,5-dihydro[1H]azepines. nih.gov This rearrangement proceeds suprafacially and is a powerful tool for building molecular complexity. wikipedia.org

The Beckmann rearrangement is a classic method for converting an oxime into an amide. nottingham.ac.ukresearchgate.nete-bookshelf.de This reaction has been applied to the synthesis of azepine derivatives, including the industrial synthesis of caprolactam, the precursor to Nylon-6. nottingham.ac.uk The rearrangement of cyclohexanone (B45756) oxime or its derivatives under acidic conditions leads to the formation of the corresponding lactam (an azepan-2-one). nottingham.ac.ukresearchgate.net For example, the Beckmann rearrangement of oxime sulfonates can be facilitated by catalysts like ZnCl₂. researchgate.net This method can be used to synthesize substituted tetrahydro-2H-azepin-2-ones. researchgate.netvulcanchem.com

| Precursor | Reaction Type | Catalyst/Conditions | Product |

| Dienyltriazole | Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement | Rh₂(oct)₄, toluene, 80°C | Fused dihydroazepine derivative |

| Cyclohexanone oxime derivative | Beckmann rearrangement | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Substituted 1,3,4,5-tetrahydro-2H-azepin-2-one |

Table 2: Examples of Rearrangement Pathways to Azepine Derivatives. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives, such as ε-caprolactam, aims to reduce the environmental impact by using less hazardous materials, minimizing waste, and improving energy efficiency. pnas.orgresearchgate.net

One notable green synthesis involves the use of dimethylcarbonate (DMC) as a non-toxic methylating agent to produce 7-methoxy-3,4,5,6-tetrahydro-2H-azepine from ε-caprolactam. ingentaconnect.com This method avoids the use of hazardous reagents like dimethyl sulfate (B86663) and toxic solvents such as benzene (B151609). ingentaconnect.com The optimal conditions for this reaction have been identified, leading to high yields and purity. ingentaconnect.com

| Parameter | Value |

| Reagents | ε-Caprolactam, Dimethylcarbonate |

| Molar Ratio (DMC:ε-Caprolactam) | 0.6:1 |

| Temperature | 353 K |

| Dropwise Addition Time | 2 hours |

| Post-Reaction Time | 1 hour |

| Yield | 81.2% |

| Purity | >98% |

| Data from a study on the green synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine. ingentaconnect.com |

Another green approach focuses on the synthesis of ε-caprolactam, a precursor to this compound. The traditional Beckmann rearrangement of cyclohexanone oxime often uses harsh reagents. jmcs.org.mx A greener alternative utilizes nano Fe3O4 as a catalyst under ultrasound irradiation in water, a green solvent. jmcs.org.mx This method is simple, inexpensive, and provides excellent yields with an easy work-up procedure. jmcs.org.mx

Furthermore, the synthesis of ε-caprolactam from 6-aminocapronitrile has been achieved using high-temperature water as a solvent, reactant, and catalyst in a continuous-flow system. rsc.orgrsc.org This process combines hydrolysis and cyclization into a single step, achieving a high yield in a short residence time. rsc.orgrsc.org The use of Brønsted-acidic ionic liquids as reusable catalysts for the Beckmann rearrangement also represents a move towards cleaner production of ε-caprolactam. nih.gov

Stereoselective Synthesis of Substituted this compound Analogues

The synthesis of stereochemically defined this compound analogues is crucial for developing pharmacologically active compounds. Methodologies have been developed to control both diastereoselectivity and enantioselectivity.

Diastereoselective Approaches

A powerful method for the diastereoselective synthesis of tetrahydroazepines is the silyl (B83357) aza-Prins cyclization. acs.orgresearchgate.net This reaction, mediated by iron(III) salts, allows for the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. acs.orgresearchgate.net The reaction of 1-amino-3-triphenylsilyl-4-pentenes with various aldehydes yields monosubstituted and disubstituted tetrahydroazepines with good yields. acs.orgnih.gov For instance, the reaction of a tosylated 1-amino-3-triphenylsilyl-4-pentene with isovaleraldehyde (B47997) using FeBr3 as a catalyst in dry DCM at 0 °C resulted in a 92% yield of the corresponding tetrahydroazepine. nih.gov

In another example, the 1,3-dipolar cycloaddition of a seven-membered cyclic nitrone with 2-p-tolylsulfinylcyclopent-2-en-1-one leads to the formation of azepine-fused cyclopenta[d]isoxazolines with defined stereochemistry. tandfonline.com The stereochemical outcome of these reactions can be predicted based on the endo or exo approach of the dipole. tandfonline.com

Enantiomerically Pure Azepine Derivative Synthesis

The synthesis of enantiomerically pure azepine derivatives is of high importance. One approach involves the asymmetric hydrogenation of prochiral olefins. For instance, (R)-[1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid, a key intermediate for a non-peptide AVP V2-agonist, was synthesized with 85% enantiomeric excess (ee) through the hydrogenation of the corresponding tetrasubstituted olefin using a Ru(OAc)2[(S)-H8-BINAP] catalyst. nih.gov

Biocatalysis offers another avenue for enantioselective synthesis. Imine reductases (IREDs) have been successfully employed for the asymmetric reduction of cyclic imines to produce chiral amines, including piperidines and azepanes. unifi.it Specifically, the reduction of 7-phenyl-3,4,5,6-tetrahydro-2H-azepine has been explored, demonstrating the potential of IREDs to generate enantiomerically enriched azepine derivatives. unifi.it

A diastereoselective reaction of an oxazolidine (B1195125) with a Grignard reagent, followed by reduction and deprotection, yielded an enantiomerically pure 2,2-disubstituted tetrahydro-3-benzazepine. znaturforsch.com X-ray crystal structure analysis confirmed the (R)-configuration of the stereogenic center, indicating retention of configuration during the synthesis. znaturforsch.com

One-Pot Multibond Forming Strategies for Functionalized Derivatives

One-pot multibond forming reactions, or tandem reactions, are highly efficient strategies for the synthesis of complex molecules like functionalized this compound derivatives from simple starting materials in a single operation. These processes are atom-economical and reduce waste by minimizing purification steps.

A notable example is the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. researchgate.netacs.org This method involves a four-step sequence starting from 2-iodoanilines, which are converted to allylic trichloroacetimidates. researchgate.netacs.org These intermediates then undergo a one-pot process that includes a thermally mediated Overman rearrangement and a ring-closing metathesis (RCM) reaction to afford the desired benzazepine derivatives. researchgate.netacs.org This strategy was successfully applied to the formal synthesis of Mozavaptan, a hyponatremia agent. acs.org

Another versatile one-pot approach involves a cascade reaction of tertiary enamides with active methylene (B1212753) compounds. researchgate.net This sequence, catalyzed by proline and AlCl3, consists of a Knoevenagel condensation followed by an intramolecular Michael addition to produce diverse 2,3,4,5-tetrahydro-1H-azepine derivatives with multiple reactive sites for further functionalization. researchgate.net

Furthermore, a silyl aza-Prins cyclization in combination with a Peterson-type elimination has been developed for the direct and efficient synthesis of tetrahydroazepines with varying degrees of substitution. acs.orgresearchgate.net This iron(III) salt-catalyzed reaction forms a C-N, C-C, and an endocyclic double bond in a single step. acs.orgresearchgate.net

The following table summarizes the key aspects of a one-pot synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. acs.org

| Starting Material | Key Reactions | Product |

| 2-Iodoanilines | Mizoroki–Heck coupling, Overman rearrangement, Ring-closing metathesis | 5-Amino-2,5-dihydro-1H-benzo[b]azepines |

| Summary of a one-pot multibond forming process. acs.org |

Elucidating the Reactivity Profile of 3,4,5,6 Tetrahydro 2h Azepine

Nucleophilic and Electrophilic Transformations of the Azepine Ring

The reactivity of 3,4,5,6-tetrahydro-2H-azepine is dictated by the presence of both a nucleophilic nitrogen atom and an endocyclic double bond, making it susceptible to both nucleophilic and electrophilic attacks.

The nitrogen atom in the this compound ring readily undergoes nucleophilic substitution reactions, such as alkylation and acylation. These reactions are fundamental in diversifying the azepine scaffold for various applications.

Alkylation introduces an alkyl group onto the nitrogen atom. For instance, the deprotonation of 2-methyl-4,5,6,7-tetrahydro-3H-azepine with lithium diisopropylamide, followed by the addition of an electrophile, leads to alkylation at the exocyclic position. researchgate.net A classic method for N-alkylation involves the reaction of ε-caprolactam with dimethyl sulfate (B86663) to produce 7-methoxy-3,4,5,6-tetrahydro-2H-azepine. pensoft.net This derivative, in turn, can react with various nucleophiles. For example, its reaction with 2-hydrazino-4-arylthiazol hydrobromides yields N-[4-aryl-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromides. pensoft.net

Acylation involves the introduction of an acyl group to the nitrogen atom. This is typically achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides. These reactions are analogous to the acylation of other secondary amines.

Table 1: Examples of Substitution Reactions

| Reactant(s) | Reagent(s) | Product(s) | Reaction Type |

| 2-Methyl-4,5,6,7-tetrahydro-3H-azepine | 1. Lithium diisopropylamide2. Electrophile | Exocyclic alkylated product | Alkylation |

| ε-Caprolactam | Dimethyl sulfate | 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | Alkylation |

| 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | 2-Hydrazino-4-arylthiazol hydrobromides | N-[4-aryl-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromides | Nucleophilic Substitution |

1,3-Dipolar Cycloaddition Reactions with this compound 1-Oxide

The N-oxide derivative, this compound 1-oxide, can act as a 1,3-dipole in cycloaddition reactions. researchgate.netresearchgate.net This reactivity allows for the construction of fused isoxazolidine (B1194047) ring systems. researchgate.nettandfonline.com The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the nitrone (the 1,3-dipole) reacts with a dipolarophile, such as an alkene or alkyne. organic-chemistry.org

The regio- and stereoselectivity of these cycloadditions are influenced by both steric and electronic factors. researchgate.netresearchgate.net For instance, the reaction of this compound 1-oxide with various substituted alkenes has been studied to understand the factors controlling the stereochemical outcome. researchgate.net Significant secondary orbital interactions are observed in reactions with alkenes bearing conjugated methoxycarbonyl groups or those with oxygen at the allylic or homoallylic position. researchgate.net The reaction of enantiopure 2-p-tolylsulfinylcyclopent-2-en-1-one with cyclic nitrones, including the one derived from this compound, yields pyrrolo or azepine-fused cyclopenta[d]isoxazolidines with high efficiency. tandfonline.com

Oxidation and Reduction Chemistry of the Azepine Nucleus

The this compound ring can undergo both oxidation and reduction reactions, leading to different classes of azepine derivatives.

Oxidation of the tetrahydroazepine ring can lead to the formation of azepinones or other oxidized derivatives. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be employed for this purpose. For example, oxidation can yield azepinones. Another method involves oxidation with 3-chloroperbenzoic acid. google.com

Reduction of the endocyclic double bond in this compound leads to the fully saturated azepane (hexamethyleneimine). This can be achieved using various reducing agents, such as lithium aluminum hydride and sodium borohydride. The resulting azepane exhibits different reactivity compared to its partially unsaturated precursor.

Table 2: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Potassium permanganate, Chromium trioxide, 3-Chloroperbenzoic acid | Azepinones |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Azepanes (Hexamethyleneimine) |

C-H Activation and Functionalization Strategies on the this compound Ring

While direct C-H activation on the this compound ring is not extensively documented in the provided context, related strategies for functionalization exist. Deprotonation of 2-methyl-4,5,6,7-tetrahydro-3H-azepine at the exocyclic methyl group using a strong base like lithium diisopropylamide, followed by quenching with an electrophile, represents a C-H functionalization adjacent to the ring. researchgate.net This demonstrates the potential for creating carbanionic species that can then be functionalized.

Ring-Opening and Ring-Closing Metathesis Involving this compound Moieties

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of azepine derivatives. scispace.comacs.orgacs.org This reaction typically involves an acyclic diene or enyne precursor that undergoes cyclization in the presence of a ruthenium or molybdenum catalyst to form the seven-membered ring. For example, N-substituted diene or enyne substrates can be cyclized to form tetrahydroazepine derivatives. mit.edu

While ring-opening metathesis (ROM) of this compound itself is not explicitly detailed, the reverse of RCM, ring-opening metathesis polymerization (ROMP), of related cyclic olefins is a common strategy for polymer synthesis.

Table 3: Example of Ring-Closing Metathesis

| Precursor | Catalyst | Product | Reaction Type |

| N-(hepta-1,6-dien-4-yl)-4-methyl-N-(prop-2-ynyl)benzenesulfonamide | Tungsten or Molybdenum catalyst | 3-Methylene-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Enyne Ring-Closing Metathesis |

Supramolecular Interactions and Complex Formation (e.g., as Ligands)

The nitrogen atom in the this compound ring possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions. ontosight.ai This property allows for the formation of metal complexes and supramolecular assemblies. ontosight.ai The resulting complexes can have applications in catalysis. ontosight.ai The ability to form such complexes highlights the role of this heterocycle in coordination chemistry and the design of novel materials. ontosight.ai

Advanced Spectroscopic and Analytical Characterization Techniques for 3,4,5,6 Tetrahydro 2h Azepine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,4,5,6-tetrahydro-2H-azepine. It provides detailed information about the chemical environment of individual atoms. For instance, in a methoxy-substituted derivative, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, the methylene (B1212753) protons exhibit signals in the range of 1.55–3.49 ppm in ¹H NMR, while the bridgehead nitrogen shows a chemical shift of 233.1 ppm in ¹⁵N NMR. These shifts are influenced by the electronic effects of the substituent groups.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

To unravel the complex structures of this compound derivatives, researchers employ a variety of two-dimensional (2D) NMR experiments. These techniques provide correlation data that helps in piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, meaning they are bonded to adjacent atoms. sdsu.edu It reveals the connectivity of proton spin systems within the molecule. scribd.com The presence of cross-peaks in a COSY spectrum indicates which protons are neighbors in the carbon skeleton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected experiment that correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.edugithub.io This is crucial for assigning carbon resonances and identifying which protons are bonded to which carbons. github.io The technique can also provide information about the multiplicity of carbon signals (CH, CH₂, CH₃) through phase editing. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This proton-detected 2D experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduscribd.com HMBC is particularly powerful for connecting different spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework. scribd.com The strength of HMBC correlations can sometimes provide clues about the spatial arrangement of atoms, with three-bond couplings often being stronger than two-bond couplings in certain systems. youtube.com

By combining the information from these 2D NMR experiments, chemists can systematically build up the structure of novel this compound derivatives. scribd.com

Conformational Analysis via Variable Temperature NMR

The seven-membered ring of this compound is flexible and can adopt various conformations. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the interconversion between different conformations may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to coalescence of these signals into a time-averaged spectrum. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers of conformational processes, such as ring inversion.

Mass Spectrometry Techniques for Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy. This allows for the calculation of the elemental formula of this compound and its derivatives, as it can distinguish between compounds with the same nominal mass but different elemental compositions. This precise mass measurement is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Derivative Structures

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by analyzing their fragmentation patterns. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and elucidate its structure. For derivatives of this compound, MS/MS can reveal how different substituents are connected to the azepine ring by observing the characteristic losses of neutral fragments. researchgate.net Studies on related heterocyclic systems, such as 1,5-benzodiazepines, have shown that fragmentation often occurs in the seven-membered ring, providing valuable structural information. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present in the molecule, making these techniques valuable for structural characterization.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Characteristic absorption bands can be assigned to specific functional groups. For example, the N-H stretching vibration in secondary amines like this compound typically appears in the region of 3300-3500 cm⁻¹. C-H stretching vibrations are observed around 2850-3000 cm⁻¹. scifiniti.com The C=N stretching vibration of the imine group in some derivatives would be expected in the 1690-1640 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. nih.gov

Together, IR and Raman spectroscopy provide a comprehensive picture of the vibrational framework of this compound and its derivatives, aiding in their structural confirmation. scifiniti.comnih.gov

Data Tables

Table 1: Spectroscopic Data for this compound and a Derivative

| Compound | Spectroscopic Technique | Key Findings | Reference |

| 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | ¹H NMR | Methylene signals: 1.55–3.49 ppm | |

| 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | ¹⁵N NMR | Bridgehead nitrogen signal: 233.1 ppm |

Table 2: Overview of 2D NMR Techniques for Structural Elucidation

| 2D NMR Experiment | Type of Correlation | Information Gained | Reference |

| COSY | ¹H-¹H | Shows which protons are coupled to each other, revealing proton spin systems. | sdsu.eduscribd.com |

| HSQC | ¹H-¹³C (one bond) | Correlates protons to the carbons they are directly attached to. | sdsu.edugithub.io |

| HMBC | ¹H-¹³C (multiple bonds) | Shows long-range correlations between protons and carbons, connecting spin systems. | sdsu.eduscribd.com |

Table 3: Common Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 |

| C-H (alkane) | Stretch | 2850-3000 |

| C=N (imine) | Stretch | 1640-1690 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, particularly its lactam form ε-caprolactam, this technique provides invaluable insights into the conformational properties of the seven-membered ring.

Research has shown that the ε-caprolactam ring predominantly adopts two energetically favored (pseudo) chair conformations. rsc.org The introduction of substituents on the ring can significantly influence which conformation is preferred. In a study of C-6 substituted ε-caprolactam derivatives, X-ray analysis revealed that a methoxycarbonyl (–COOMe) group occupies an equatorial position, which is the predicted lower energy form. rsc.org This positioning helps to minimize steric hindrance. The crystal packing of this derivative showed the formation of hydrogen-bonded dimers, a feature also observed in the parent ε-caprolactam. rsc.orgnih.gov

Similarly, studies on 1,5-benzodiazepin-2-one (B1260877) derivatives, which feature a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring, utilize X-ray crystallography to determine the impact of various substituents on the molecule's solid-state structure. mdpi.com The analysis of these derivatives, such as those with hydroxy, ethyl, and phenyl groups, provides detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and van der Waals forces. mdpi.com Such data is crucial for understanding the structure-activity relationships that govern the chemical and biological behavior of these compounds.

| Compound/Derivative | Key Crystallographic Findings | Reference |

| ε-Caprolactam | Forms hydrogen-bonded dimers in the crystal lattice. The seven-membered ring adopts a chair conformation. | rsc.orgnih.gov |

| C-6-methoxycarbonyl-ε-caprolactam | The –COOMe substituent occupies an equatorial position. Molecules form hydrogen-bonded dimers via N–H⋯O bonds. | rsc.org |

| 1,5-Benzodiazepin-2-one Derivatives | The seven-membered diazepine ring conformation is influenced by substituents at various positions (e.g., C3, N1, C4). Intermolecular interactions are critical to the crystal packing. | mdpi.com |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is a cornerstone of chemical analysis and purification in research involving this compound and its analogues. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are routinely employed to separate, identify, and quantify these compounds, as well as to assess the purity of synthetic products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. In the context of this compound research, GC-MS is used to analyze derivatives and to identify components in complex mixtures. jmchemsci.com

For example, the analysis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, a derivative of the parent compound, can be performed using GC-MS. nih.govnist.gov The gas chromatogram separates the compound from other substances in the sample, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification by matching it against spectral libraries like those from NIST. nih.govnih.gov

| Technique | Application | Typical Parameters | Reference |

| GC-MS | Identification of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine | Injector Temperature: 250°C; Interface Temperature: 280°C; Ion Source Temperature: 280°C; Mass Scan Range: 40.0–550.0 m/z | nih.gov |

| Purity verification of synthetic products | Column: Elite-5MS (5% biphenyl (B1667301) 95% dimethylpolysiloxane); Temperature Program: Varies depending on the specific analytes. | imrpress.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used chromatographic technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is particularly valuable for the analysis of ε-caprolactam, the lactam of this compound.

Several HPLC methods have been developed for the analysis of ε-caprolactam. Reversed-phase (RP) HPLC is a common approach, utilizing a non-polar stationary phase and a polar mobile phase. sielc.comshodex.com For instance, ε-caprolactam can be effectively analyzed using a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier on a Newcrom R1 column. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com Another method employs a polymer-based reversed-phase column (Asahipak ODP-50 4D) for the analysis of residual ε-caprolactam in materials like nylon 6, where it can be quantified without interference from other extractable contaminants. shodex.comshodexhplc.com Hydrophilic interaction chromatography (HILIC) has also been validated for quantifying ε-caprolactam migration from food packaging materials. nih.gov

| Analyte | HPLC Method | Column | Mobile Phase | Reference |

| ε-Caprolactam | Reversed-Phase (RP) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| ε-Caprolactam | Reversed-Phase (RP) | Asahipak ODP-50 4D | Water/Acetonitrile | shodex.comshodexhplc.com |

| ε-Caprolactam | Hydrophilic Interaction (HILIC) | Unmodified Silica (B1680970), Carbamoyl, or Aminopropyl | Water and Acetonitrile | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. nih.gov In the synthesis of tetrahydroazepine derivatives, TLC is an essential tool for purification. acs.orgnih.gov

Preparative TLC (prepTLC) is particularly useful for small-scale purifications (<100 mg) of compounds that are difficult to separate by flash column chromatography. chemrxiv.org Researchers can apply the crude reaction mixture to a TLC plate, develop it with an appropriate solvent system, and then physically scrape the separated band of the desired product from the plate for extraction. chemrxiv.orgmdpi.com For example, in the synthesis of 2-substituted-1-tosyl-2,3,6,7-tetrahydro-1H-azepines, the reaction progress is monitored by TLC, and the final products are purified by flash silica gel column chromatography, a technique guided by preliminary TLC analysis. acs.orgnih.gov

| Application | Stationary Phase | Purpose | Reference |

| Monitoring Silyl (B83357) Aza-Prins Cyclization | Silica Gel | To check for the completion of the reaction before quenching. | acs.orgnih.gov |

| Small-Scale Purification | Silica Gel (glass-backed plates, 250–2000 μm thickness) | Isolation of compounds with similar retention factors that co-elute in column chromatography. | chemrxiv.org |

| Purification of Radiopharmaceuticals | Analytical-scale TLC plates | Rapid purification of microfluidically-produced radiopharmaceuticals, eliminating the need for HPLC. | mdpi.comnih.gov |

Computational and Theoretical Investigations of 3,4,5,6 Tetrahydro 2h Azepine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed study of electronic structure and the prediction of chemical reactivity. For 3,4,5,6-tetrahydro-2H-azepine, these methods provide a foundational understanding of its molecular properties. Through the application of Density Functional Theory (DFT) and ab initio methods, researchers can model the molecule's behavior with a high degree of accuracy, offering insights that are often difficult to obtain through experimental means alone.

These computational techniques are instrumental in exploring the molecule's potential energy surface, identifying stable conformers, and elucidating the electronic factors that govern its reactivity. The outcomes of these calculations, such as optimized geometries, electronic energies, and molecular orbital distributions, form the basis for a deeper comprehension of the chemical nature of this compound.

Density Functional Theory (DFT) Studies on Conformational Preferences

The conformational landscape of seven-membered rings like this compound is notoriously complex, featuring a variety of low-energy structures such as chair, boat, and twist-chair forms. nih.gov Density Functional Theory (DFT) has emerged as a powerful tool for investigating these conformational preferences due to its favorable balance of computational cost and accuracy.

Studies have shown that for azepane, the twist-chair conformation is the most stable. nih.gov High-level electronic structure calculations have been employed to perform a holistic conformational analysis of azepane and related seven-membered heterocycles. nih.gov These studies indicate that the chair conformation is often associated with a transition state rather than a stable minimum. nih.gov The presence of the nitrogen heteroatom, particularly when it is a second-row element, has been reported to lower the relative energy of the boat conformations in comparison to the chair forms. nih.gov

Full geometry optimization of this compound has been performed using methods such as the M06-2X functional with the 6-311++G(d,p) basis set and the ab initio MP2 method with an aug-cc-pVTZ basis set. researchgate.net The calculated geometrical parameters from these DFT studies show excellent agreement with experimental data obtained from X-ray diffraction, as indicated by the root mean square deviation (RMSD). nih.govresearchgate.net For instance, the calculated C-N and C-C bond lengths are quite similar to the experimentally determined average bond lengths. acs.org The calculated bond angles, such as C-N-C and C-C-C, show some deviation from the ideal tetrahedral angle of 109.5°, which is attributed to the ring strain inherent in the seven-membered ring structure. nih.gov

| Parameter | Experimental (X-ray) | Calculated (M06-2X/6-311++G(d,p)) | Calculated (MP2/aug-cc-pVTZ) |

|---|---|---|---|

| C-N Bond Length (Å) | 1.459 | 1.4587 | 1.4593 |

| C-C Bond Length (Å) | 1.527 | 1.5335 | 1.5297 |

| C-N-C Bond Angle (°) | ~112.2 - 114.5 | - | 116.2 |

| C-C-C Bond Angle (°) | - | ~113.4 - 113.7 | - |

Ab Initio Calculations for Reaction Pathway Elucidation

While specific ab initio studies detailing the reaction pathways of this compound are not extensively documented in the literature, the principles of such calculations can be applied to understand its potential reactivity. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are well-suited for elucidating reaction mechanisms, identifying transition states, and calculating activation energies.

Potential reaction pathways for this compound that could be investigated using ab initio methods include ring-opening reactions, ring expansion to larger heterocycles, and reactions involving the nitrogen atom, such as N-alkylation or N-acylation. For instance, the synthesis of azepane derivatives often involves ring expansion of smaller piperidine (B6355638) rings. rsc.org Computational studies, including semiempirical molecular orbital calculations, have been used to investigate the regiochemistry and stereochemistry of such piperidine ring expansion processes. rsc.org

Furthermore, the synthesis of functionalized azepines can be achieved through various catalytic reactions. nih.gov Theoretical studies can play a crucial role in understanding the mechanisms of these reactions. For example, the synthesis of seven-membered heterocycles can occur via cycloaddition reactions, and computational studies can help to probe the stepwise or concerted nature of these mechanisms. rsc.org For other seven-membered heterocycles, DFT calculations have been employed to rationalize reaction outcomes, such as competing ring sizes and alternative reaction pathways in C-H insertion reactions. acs.org Similar ab initio approaches could be applied to elucidate the reaction pathways involved in the synthesis and transformation of this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions. mdpi.com For a flexible molecule like this compound, MD simulations can be employed to explore its vast conformational space and to understand how it interacts with its environment, particularly in aqueous solutions.

By solving Newton's equations of motion for the atoms in the system, MD simulations can generate trajectories that reveal the transitions between different conformations, such as the chair, boat, and twist-boat forms. nih.gov This allows for a more dynamic picture of the molecule's behavior compared to the static view provided by quantum chemical calculations of stationary points on the potential energy surface. Enhanced sampling techniques can be utilized to overcome the timescale limitations of conventional MD and more thoroughly explore the conformational landscape. nih.gov

MD simulations are also invaluable for studying the intermolecular interactions between this compound and solvent molecules. In an aqueous environment, the nitrogen atom of the azepane ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. MD simulations can quantify the extent and dynamics of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule. nih.gov This is crucial for understanding its solubility and behavior in biological systems. The interactions of azepane with other molecules, such as in a mixture or at an interface, can also be investigated to understand its physicochemical properties in more complex environments. beilstein-journals.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (excluding biological/toxicological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov While specific QSPR studies on analogues of this compound are not widely reported, the methodology provides a framework for predicting the properties of its derivatives. This approach is particularly useful in the absence of experimental data, allowing for the rapid screening of virtual compounds.

QSPR models are built by first calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Subsequently, a mathematical relationship, often in the form of a multiple linear regression or a more complex machine learning model, is established between the descriptors and the property of interest. researchgate.net

For analogues of this compound, QSPR models could be developed to predict a range of physicochemical properties. For example, by generating a dataset of substituted azepanes and their experimentally determined boiling points, a QSPR model could be constructed to predict the boiling points of new, unsynthesized derivatives. nih.gov Similarly, models could be developed for other properties such as melting point, vapor pressure, and aqueous solubility. nih.govnih.gov The insights gained from the descriptors that are most influential in the QSPR models can also provide a deeper understanding of the structural factors that govern a particular property.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of molecules like this compound. These theoretical predictions can aid in the interpretation of experimental spectra and can be used to distinguish between different isomers or conformers.

DFT calculations are widely used to predict vibrational spectra, including infrared (IR) and Raman spectra. dtic.mil By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. For this compound, a total of 54 vibrational modes are expected. nih.gov Theoretical calculations can help in the assignment of the observed bands in the experimental spectra to specific molecular vibrations. scifiniti.com

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application of computational chemistry. The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, especially when appropriate scaling factors are applied. wsu.edunih.govmdpi.com These calculations can be performed for different conformers of this compound to understand how its conformational preferences might be reflected in its NMR spectrum.

| Property | Computational Method | Key Findings/Applications |

|---|---|---|

| Conformational Preferences | DFT (e.g., M06-2X), Ab initio (e.g., MP2) | The twist-chair conformation is predicted to be the most stable. nih.gov |

| Geometrical Parameters | DFT, Ab initio | Calculated bond lengths and angles show good agreement with experimental X-ray data. nih.govresearchgate.net |

| Reaction Pathways | Ab initio, DFT | Can be used to elucidate mechanisms of synthesis (e.g., ring expansion) and other reactions. rsc.orgrsc.org |

| Conformational Dynamics | Molecular Dynamics (MD) | Allows for the exploration of the conformational landscape and transitions between different forms. nih.gov |

| Intermolecular Interactions | Molecular Dynamics (MD) | Provides insights into solvation, particularly hydrogen bonding in aqueous solutions. nih.gov |

| Physicochemical Properties of Analogues | QSPR | Can be used to predict properties like boiling point and melting point for substituted azepanes. nih.govnih.gov |

| Vibrational Spectra (IR, Raman) | DFT | Prediction of vibrational frequencies and intensities to aid in spectral assignment. nih.govdtic.mil |

| NMR Spectra | DFT (GIAO method) | Calculation of chemical shifts to assist in structural elucidation and conformational analysis. rsc.org |

Role of 3,4,5,6 Tetrahydro 2h Azepine As a Synthon in Complex Molecule Synthesis

Applications in the Synthesis of Natural Product Scaffolds

The unsaturated seven-membered azacycle core, characteristic of tetrahydroazepines, is a key structural motif in numerous natural and non-natural products that exhibit significant pharmaceutical activity. Consequently, the synthesis of this scaffold is a primary focus in the total synthesis of these complex molecules.

Notable natural products containing this heterocyclic core include balanol, a metabolite isolated from the fungus Verticillium balanoides, which is a potent inhibitor of protein kinase C (PKC). Another prominent example is (−)-galanthamine, an alkaloid used for the symptomatic treatment of Alzheimer's disease. The tetrahydroazepine substructure is also found in various synthetic derivatives with potent biological activities, including kinase inhibition and anti-cancer properties nih.gov.

Synthetic strategies targeting these natural product scaffolds often focus on the efficient construction of the seven-membered ring. One powerful method is the aza-Prins cyclization, which can be mediated by iron(III) salts. This methodology allows for the direct and efficient formation of tetrahydroazepines with varying degrees of substitution under mild reaction conditions. In a single step, this reaction forms a C-N bond, a C-C bond, and an endocyclic double bond, providing a convergent approach to the core structure of these bioactive molecules acs.org. The versatility of this and other ring-closing strategies makes the tetrahydroazepine moiety an accessible and crucial building block in the synthesis of complex natural product frameworks acs.org.

Utilization in Heterocyclic Chemistry for Novel Ring Systems

The 3,4,5,6-tetrahydro-2H-azepine ring serves as a versatile starting point for the construction of more elaborate and novel heterocyclic systems. Its inherent functionality can be exploited to build fused, spirocyclic, and other complex polycyclic architectures.

Various synthetic methodologies have been developed to utilize tetrahydroazepine derivatives for this purpose. For instance, photolysis of aryl azides can lead to ring expansion, forming azepine structures that can be trapped with nucleophiles. The irradiation of 6-azido-1,2,3,4-tetrahydronaphthalene (B14302951) in the presence of diethylamine, for example, yields 1,2,3,4-tetrahydro-1H-3-benzazepine derivatives. A similar strategy using 6-azido-2,3-dihydrobenzo[b]thiophene produces novel 2,3-dihydro-8H-thieno[2,3-d]azepines.

Another sophisticated approach involves a sequential one-pot reaction combining a Knoevenagel reaction with an intramolecular Michael addition. This method, using tertiary enamides, allows for the construction of diverse 2,3,4,5-tetrahydro-1H-azepine derivatives bearing multiple reactive sites, which can be further transformed into other valuable N-heterocyclic compounds researchgate.net. Fused heterocyclic systems, such as tetrahydro-4H-pyrazolo[1,5-a] researchgate.netnih.govdiazepin-4-ones, can also be synthesized through multi-step sequences that build upon simpler heterocyclic precursors, demonstrating the modularity of using azepine-like structures in synthetic design.

| Methodology | Precursor Type | Resulting Ring System | Key Features |

|---|---|---|---|

| Photolytic Ring Expansion | Azido-tetrahydronaphthalenes / Azido-dihydrobenzothiophenes | Tetrahydro-1H-3-benzazepines / Dihydro-8H-thieno[2,3-d]azepines | Formation of fused azepine rings via nitrene insertion. |

| Sequential Knoevenagel / Michael Addition | Tertiary Enamides | Substituted 2,3,4,5-Tetrahydro-1H-azepines | One-pot synthesis yielding highly functionalized azepine derivatives researchgate.net. |

| Multi-step Cyclization | Substituted Pyrazoles/Indoles | Tetrahydro-4H-pyrazolo[1,5-a] researchgate.netnih.govdiazepin-4-ones | Builds complex fused systems by adding the azepine ring to an existing heterocycle. |

Asymmetric Synthesis using this compound as a Chiral Auxiliary or Ligand

While the asymmetric synthesis of chiral tetrahydroazepine derivatives is a field of significant interest, the use of this compound itself as a chiral auxiliary or ligand is not extensively documented. The primary focus in the literature has been on developing stereoselective methods to produce enantiomerically pure azepine-containing molecules, rather than using the azepine ring to induce stereoselectivity in other reactions.

For example, the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines has been achieved with high diastereoselectivity. This process, however, relies on the use of an external chiral auxiliary that is attached to the precursor molecule. The auxiliary directs the stereochemical outcome of a key bond-forming step and is subsequently removed to yield the final, enantiomerically enriched tetrahydro-2-benzazepine product. This demonstrates that the azepine scaffold is often the target of asymmetric synthesis rather than the tool.

Polymer Chemistry Applications Involving this compound Moieties

The incorporation of cyclic amine structures into polymer backbones is a well-established strategy for producing materials with specific properties, most notably polyamides. While direct polymerization of this compound (a cyclic imine) is not commonly reported, its fully saturated analog, azepane, exists in equilibrium with its lactam form, caprolactam. Caprolactam is the monomer used in the large-scale industrial synthesis of Nylon-6 via ring-opening polymerization. This relationship highlights the potential for azepine derivatives to be used in the synthesis of novel polyamides.

The synthesis of high-performance polymers often involves the incorporation of rigid and flexible segments to balance thermal stability with processability. Polyamides containing flexible alkoxy groups have been synthesized to improve their solubility in organic solvents, allowing for the casting of tough, transparent films ncl.res.in. By designing and synthesizing specific difunctional monomers that contain azepine or related heterocyclic moieties, it is conceivable to create novel polyamides, polyimides, and polyesters with tailored properties for advanced applications ncl.res.in.

Applications in Zeolitic Materials and Molecular Sieves

In the synthesis of zeolites and other crystalline molecular sieves, organic molecules are often used as structure-directing agents (SDAs) or templates. These molecules guide the organization of silicate (B1173343) and aluminate precursors into specific framework topologies. Cyclic amines are known to be effective SDAs in this context.

Systematic studies have shown that small cyclic amines, particularly C4 to C6 rings, can direct the crystallization of specific zeolite structures. For example, under high-pH conditions, the use of cyclic C4 to C6 amines has been shown to yield zeolites like ZSM-35 and MCM-22 researchgate.net. This compound, as a C6 cyclic amine, falls into this category of molecules. The role of the amine can be structurally specific, acting as a "pore-directing" agent, or more general, serving as a "pore-filler" that stabilizes the forming crystalline structure researchgate.net. The protonated form of the amine can also balance the negative charge of the aluminosilicate (B74896) framework researchgate.net. Although specific studies detailing the use of this compound are not prominent, its structural similarity to other effective cyclic amine SDAs suggests its potential utility in the templated synthesis of novel zeolitic materials.

Structure Activity Relationship Sar Studies of 3,4,5,6 Tetrahydro 2h Azepine Analogues in Biological Contexts Focus on Mechanistic Understanding of Interactions

Molecular Recognition and Binding Interactions with Biological Targets (e.g., receptors, enzymes)

The biological activity of 3,4,5,6-tetrahydro-2H-azepine analogues is contingent upon their precise interaction with biological targets. These interactions are governed by a combination of factors including the compound's three-dimensional conformation, the distribution of electrostatic potential, and the presence of specific functional groups that can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent forces with the target's binding site.

Theoretical and in vitro binding studies are instrumental in elucidating the molecular basis of ligand-target recognition. Molecular docking simulations can predict the binding orientation of a ligand within a receptor's active site, while in vitro binding assays provide quantitative data on binding affinity.

Docking studies of various azepane-containing molecules have highlighted the importance of specific interactions for their biological activity. For instance, in the case of serotonin (B10506) receptors, the arylpiperazine moiety, often linked to a flexible chain, tends to position itself deep within the binding pocket. The azepane ring, on the other hand, is often directed towards the extracellular vestibule of the receptor mdpi.com. The nitrogen atom within the azepane ring can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding site, such as aspartate nih.gov.

The binding affinity of several this compound analogues has been quantified through in vitro assays. For example, a series of 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines were evaluated for their affinity towards the α2-adrenoceptor and the 5-HT1A receptor. Several of these compounds demonstrated high affinity for the 5-HT1A receptor, with pKi values ranging from 7.9 to 8.1 nih.gov. The S-enantiomer of one such compound showed a higher affinity for the 5-HT1A receptor (pKi = 8.2) compared to its R-isomer (pKi = 7.7), highlighting the importance of stereochemistry in molecular recognition nih.gov.

In the realm of enzyme inhibition, azepan-3-one (B168768) based compounds have been identified as potent inhibitors of cathepsin K. Modifications to the azepanone core, such as the introduction of methyl groups at various positions, have been shown to significantly impact inhibitory potency and pharmacokinetic properties. For instance, the 4S-7-cis-methylazepanone analogue exhibited a Ki,app of 0.041 nM against human cathepsin K researchgate.net. Furthermore, a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been developed as inhibitors of poly (ADP-ribose) polymerase 1 (PARP-1), with some compounds showing IC50 values in the nanomolar range nih.gov.

| Compound Class | Target | Key Analogue | Binding Affinity (pKi or Ki) | Inhibitory Potency (IC50) |

|---|---|---|---|---|

| 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines | 5-HT1A Receptor | (S)-4c | 8.2 (pKi) | - |

| 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines | α2-Adrenoceptor | 3b | 8.1 (pKi) | - |

| Azepan-3-one derivatives | Cathepsin K | 4S-7-cis-methylazepanone analogue | 0.041 nM (Ki,app) | - |

| 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives | PARP-1 | Compound 11b | - | 19.24 nM |

The metabolic fate of drug candidates is a critical determinant of their in vivo efficacy and safety. In vitro metabolism studies, often utilizing liver microsomes or S9 fractions, are essential for identifying potential metabolic liabilities and understanding the biotransformation pathways of new chemical entities nih.govresearchgate.net. These subcellular fractions contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs) nih.gov.

While specific in vitro metabolic data for this compound itself is not extensively detailed in the available literature, general principles of drug metabolism can be applied. The nitrogen atom in the azepane ring is a potential site for N-dealkylation if substituted, or N-oxidation. The aliphatic carbon atoms of the ring are susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes nih.gov. The predominant CYP isoforms involved in human drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 nih.govnih.gov.

Following Phase I metabolism, which introduces or exposes functional groups, the resulting metabolites can undergo Phase II conjugation reactions. Glucuronidation, catalyzed by UGTs, is a major Phase II pathway that increases the water solubility of metabolites, facilitating their excretion nih.gov. For hydroxylated metabolites of tetrahydro-2H-azepine analogues, both O-glucuronidation at the newly introduced hydroxyl group and N-glucuronidation at the azepane nitrogen are possible.

An example of in vitro metabolism studies on a complex molecule, ARQ 501, revealed that its primary metabolic pathways in human blood involved oxidation of carbonyl groups, ring contraction, and lactonization nih.gov. This illustrates the diverse enzymatic transformations that can occur. For this compound derivatives, one could anticipate a range of metabolites arising from reactions such as:

Oxidation: Hydroxylation of the azepane ring, N-oxidation.

N-dealkylation: If the nitrogen atom is substituted.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

| Metabolic Reaction | Enzyme Family | Potential Site on Tetrahydro-2H-azepine Scaffold | Expected Metabolite |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP) | Aliphatic carbons of the azepane ring | Hydroxy-tetrahydro-2H-azepine |

| N-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | Nitrogen atom of the azepane ring | Tetrahydro-2H-azepine-N-oxide |

| N-Dealkylation | Cytochrome P450 (CYP) | N-substituent | This compound |

| Glucuronidation | UDP-glucuronosyltransferases (UGT) | Hydroxyl group on a metabolite | Tetrahydro-2H-azepine-O-glucuronide |

Design Principles for Modulating Biological Interactions Based on this compound Scaffolds

The design of potent and selective ligands based on the this compound scaffold is guided by several key principles derived from SAR studies. The flexibility of the seven-membered ring allows it to adopt various conformations, which can be exploited to achieve optimal interactions with the target binding site.

A crucial aspect of the design is the nature and position of substituents on the azepane ring. For instance, in the development of cathepsin K inhibitors, the stereochemistry of a methyl group on the azepanone core was found to dramatically influence both potency and pharmacokinetic properties researchgate.net. This highlights the importance of controlling the three-dimensional arrangement of substituents to achieve the desired biological profile.

Another design strategy involves "scaffold hopping," where a known pharmacophore is replaced with a different core structure, such as the tetrahydro-2H-azepine ring, to discover novel chemotypes with improved properties. This approach was successfully employed to identify 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones as a new class of CCR2 antagonists with nanomolar inhibitory activity mdpi.com.

The nitrogen atom of the azepane ring is a key handle for modification. Alkylation or arylation at this position can introduce functionalities that interact with specific subpockets of the target protein, thereby enhancing affinity and selectivity. For example, in a series of dual 5-HT7/5-HT2 receptor antagonists, the N-substituent on a pyrazoloazepine core was critical for achieving high affinity at both receptors nih.gov.

Chemoinformatics and In Silico Approaches for SAR Exploration (e.g., ADME prediction in silico)

Chemoinformatics and in silico methods have become indispensable tools in modern drug discovery, enabling the rapid exploration of SAR and the prediction of pharmacokinetic properties. These computational approaches can significantly reduce the time and cost associated with the synthesis and testing of new compounds springernature.com.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structures of a series of compounds with their biological activities using statistical methods mdpi.comherts.ac.uk. For this compound analogues, QSAR models can be developed to predict their binding affinity or inhibitory potency based on various molecular descriptors, such as electronic, steric, and hydrophobic parameters nih.govuran.ua. These models can then be used to guide the design of new analogues with enhanced activity.

Pharmacophore modeling is another powerful technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity ijper.orgmdpi.comdergipark.org.tr. A pharmacophore model for a set of active this compound analogues can be generated and used as a query to search large chemical databases for novel compounds with the potential to bind to the same target nih.govugm.ac.id.

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is now a routine part of the drug discovery process nih.govaudreyli.comsci-hub.se. Various computational models are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability iipseries.org. For this compound derivatives, these tools can be used to flag potential liabilities early in the design phase, allowing for structural modifications to improve their drug-like properties.

| ADME Property | In Silico Prediction Method | Importance in Drug Design |

|---|---|---|

| Aqueous Solubility | Models based on logS | Affects absorption and formulation |

| Lipophilicity | Calculation of logP or logD | Influences absorption, distribution, and metabolism |

| Oral Bioavailability | Rule-based (e.g., Lipinski's Rule of Five) and model-based predictions | Key parameter for orally administered drugs |

| Blood-Brain Barrier (BBB) Permeability | Models based on physicochemical properties and polar surface area | Crucial for CNS-acting drugs |

| Metabolic Stability | Prediction of CYP450 inhibition/induction and sites of metabolism | Determines the half-life and potential for drug-drug interactions |

Emerging Research Frontiers and Future Directions in 3,4,5,6 Tetrahydro 2h Azepine Chemistry

Development of Novel Catalytic Systems for Azepine Synthesis

The construction of the seven-membered azepine ring has historically been a synthetic challenge. nih.gov However, recent advances in catalysis are providing efficient and selective routes to a wide array of functionalized azepines.

Researchers have developed various transition-metal-catalyzed reactions to construct the azepine core. Gold-catalyzed reactions, for instance, have been employed for the intermolecular [4+3] annulation of propargyl esters and α,β-unsaturated imines, yielding azepine derivatives in moderate to high yields (55-95%). acs.orgnih.gov This method is proposed to proceed through a stepwise mechanism involving an allyl-gold intermediate. acs.org Similarly, palladium(II)-catalyzed [5+2] oxidative annulation of o-arylanilines with 1,3-dienes provides a highly diastereoselective route to dibenzo[b,d]azepines. acs.org This reaction forms a π-allylpalladium species through C-H activation and migratory insertion. acs.org

Other notable catalytic systems include:

Copper(I) Catalysis : An efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.govmdpi.com This reaction proceeds through the intermolecular addition of an amine to a copper-activated triple bond, followed by intramolecular cyclization. mdpi.com

Iron(III) Catalysis : Using sustainable iron(III) salts like FeCl₃ and FeBr₃, tetrahydroazepines can be synthesized through a silyl (B83357) aza-Prins cyclization. acs.org This reaction forms C-N and C-C bonds, along with an endocyclic double bond, in a single step under mild conditions. acs.org

Nickel(II) Catalysis : A Ni(II)-catalyzed asymmetric difunctionalization of alkynes has been developed to produce azepine derivatives that contain a quaternary center and an unprotected imine. researchgate.net

These catalytic advancements allow for the construction of complex azepine structures with high degrees of control over stereochemistry and substitution patterns, opening new avenues for creating novel chemical entities. acs.orgresearchgate.net

| Catalyst System | Reaction Type | Starting Materials | Resulting Azepine Derivative | Key Features |

|---|---|---|---|---|

| Gold(III) | [4+3] Annulation | Propargyl esters, α,β-unsaturated imines | Functionalized Azepines | Good yields (55-95%), proceeds via allyl-gold intermediate. acs.orgnih.gov |

| Palladium(II) | [5+2] Oxidative Annulation | o-Arylanilines, 1,3-Dienes | Dibenzo[b,d]azepines | Excellent diastereoselectivity, forms π-allylpalladium species. acs.org |

| Copper(I) | Tandem Amination/Cyclization | Functionalized allenynes, Amines | CF₃-substituted Azepin-2-carboxylates | Efficient for creating fluorinated derivatives. nih.govmdpi.com |

| Iron(III) | Silyl Aza-Prins Cyclization | 1-Amino-3-triphenylsilyl-4-pentenes, Aldehydes | Substituted Tetrahydroazepines | Uses sustainable catalyst, mild conditions. acs.org |

| Nickel(II) | Asymmetric Difunctionalization | Alkynes, Arylboronic acids, etc. | Azepines with a quaternary center | Enables asymmetric synthesis. researchgate.net |

Integration of 3,4,5,6-Tetrahydro-2H-azepine into Advanced Materials Science

The unique structural and electronic properties of the azepine ring make it a valuable component in the design of advanced materials. Organofluorine compounds, including those with azepane rings, are finding increasing application in materials science. nih.govmdpi.com

A significant area of research is the development of conducting polymers incorporating the azepine moiety. For example, thiophene-annulated azepines have been synthesized to create conjugated seven-membered ring systems. mit.edu These materials are designed to undergo an electrochemically controlled bent-to-planar transformation, driven by aromatization. A palladium-catalyzed double amination strategy was used to synthesize these annulated azepines, which exhibit thermal and electrochemical stability. mit.edu The resulting polymers retain their redox properties in the solid state under ambient conditions, suggesting their potential utility in actuating materials. mit.edu

The incorporation of the azepine scaffold can influence the properties of materials by: